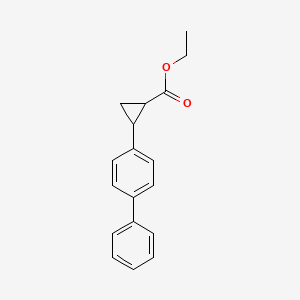

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

Description

BenchChem offers high-quality Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDCGJPIPIYLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable pharmacological properties is perpetual. Among these, the cyclopropane ring stands out as a "bioisostere" for various functional groups, providing conformational rigidity and metabolic stability. This guide focuses on a specific, yet significant, member of this class: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.

Chemical Abstract Service (CAS) Number: 1052650-70-0[1][2]

This molecule, featuring a cyclopropane ring substituted with a biphenyl moiety and an ethyl ester, represents a confluence of structural motifs with proven utility in drug design. The biphenyl group is a common pharmacophore, while the cyclopropane ring introduces a unique spatial arrangement of substituents that can profoundly influence biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, characterization, and potential applications.

Synthesis and Mechanistic Insights: The Art of Cyclopropanation

The core of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate lies in its cyclopropane ring. The synthesis of such structures is a well-established yet evolving field of organic chemistry. The most common and versatile methods for constructing the cyclopropane ring involve the addition of a carbene or a carbenoid to an alkene.[3]

A prevalent strategy for synthesizing 2-arylcyclopropane carboxylates involves the reaction of a styrene derivative with a diazoacetate, often catalyzed by a transition metal.[4][5] In the case of our target molecule, the precursor would be 4-vinylbiphenyl, which reacts with ethyl diazoacetate in the presence of a catalyst.

General Reaction Scheme:

Caption: General reaction for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.

The mechanism of these metal-catalyzed cyclopropanations is a subject of extensive study. Generally, the diazo compound coordinates with the metal catalyst to form a metal carbene intermediate. This electrophilic carbene then reacts with the nucleophilic alkene in a concerted or stepwise fashion to yield the cyclopropane product. The choice of catalyst and ligands can significantly influence the stereoselectivity of the reaction, leading to either cis or trans isomers. For 2-arylcyclopropane-1-carboxylates, the trans isomer is often the thermodynamically more stable and, therefore, the major product.[5]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. Below is a summary of the key properties of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.

| Property | Value | Source |

| CAS Number | 1052650-70-0 | [1][2] |

| Molecular Formula | C18H18O2 | [2] |

| Molecular Weight | 266.33 g/mol | [2] |

Characterization of the final product relies on a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure. The protons on the cyclopropane ring exhibit characteristic chemical shifts and coupling constants that provide information about their relative stereochemistry (cis or trans).

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Applications in Drug Discovery and Development

The incorporation of the cyclopropane motif in drug candidates can offer several advantages, including enhanced metabolic stability and improved binding affinity due to its rigid structure.[6] The biphenyl moiety is also a well-known pharmacophore present in numerous approved drugs, often interacting with hydrophobic pockets in target proteins.

While specific biological activity data for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is not extensively published in the provided search results, its structural components are found in molecules with a range of therapeutic applications. For instance, cyclopropane carboxylic acid derivatives have been investigated as inhibitors of leukotriene C4 synthase, an enzyme involved in inflammatory pathways, making them relevant for respiratory diseases.[7] Furthermore, the related compound, ethyl-(4-phenylphenyl)acetate, has been explored for its anti-arthritic potential.[8][9]

The unique three-dimensional arrangement of the biphenyl and ester groups around the rigid cyclopropane core makes this scaffold an attractive starting point for the synthesis of compound libraries for screening against various biological targets.

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of a 2-aryl-cyclopropane-1-carboxylate, which can be adapted for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This protocol is based on the common method of metal-catalyzed decomposition of ethyl diazoacetate in the presence of a styrene derivative.[4][5]

Materials:

-

4-Vinylbiphenyl (or other styrene derivative)

-

Ethyl diazoacetate (handle with extreme care, potentially explosive)

-

Anhydrous copper(II) sulfate or other suitable catalyst

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the styrene derivative and a catalytic amount of anhydrous copper(II) sulfate in an appropriate anhydrous solvent.

-

Addition of Diazoacetate: The reaction mixture is heated to a gentle reflux. A solution of ethyl diazoacetate in the same solvent is then added dropwise from the dropping funnel over a period of several hours. Caution: The addition rate must be carefully controlled to manage the evolution of nitrogen gas and the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure ethyl 2-aryl-cyclopropane-1-carboxylate.

Workflow Diagram:

Caption: A typical workflow for the synthesis and purification of ethyl 2-aryl-cyclopropane-1-carboxylates.

Conclusion

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is a molecule of significant interest due to its unique structural features that are highly desirable in medicinal chemistry. Its synthesis, primarily through well-established cyclopropanation methodologies, allows for the creation of a rigid scaffold with a defined three-dimensional arrangement of its biphenyl and ester functionalities. While direct biological data for this specific compound is limited in the public domain, the known pharmacological relevance of its constituent parts suggests its potential as a valuable building block in the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of this and related cyclopropane-containing molecules.

References

- Ethyl 2-(4-phenylphenyl)

- Ethyl 2-(4-phenylphenyl)

-

Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

-

Synthesis of ethyl 2-phenylcyclopropane-carboxylate. PrepChem.com. [Link]

-

SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. CyberLeninka. [Link]

-

Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. ResearchGate. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link]

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

Sources

- 1. Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | 1052650-70-0 [chemicalbook.com]

- 2. Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate CAS#: 1052650-70-0 [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 8. jeolusa.com [jeolusa.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This compound, belonging to the class of cyclopropane carboxylates, is of significant interest due to the unique structural and electronic properties conferred by the strained cyclopropane ring and the extended aromaticity of the biphenyl moiety. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile. We will delve into its physicochemical characteristics, outline a probable synthetic route with a detailed experimental protocol, and explore its potential pharmacological relevance based on the known biological activities of structurally similar compounds. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this and related biphenyl cyclopropane derivatives in medicinal chemistry and materials science.

Introduction: The Scientific Merit of the Biphenyl Cyclopropane Scaffold

The convergence of a cyclopropane ring and a biphenyl system within a single molecular entity, as seen in Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, presents a fascinating scaffold for scientific exploration. The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique electronic and conformational properties. Its bonds possess a higher p-character than typical alkanes, leading to reactivity patterns that can be exploited in organic synthesis.[1][2]

The biphenyl moiety, on the other hand, offers an extended π-system that is a common feature in many biologically active molecules and functional materials.[3][4] The combination of these two motifs suggests that Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate could exhibit interesting biological activities and serve as a valuable building block in the synthesis of more complex molecular architectures.

Cyclopropane derivatives have a rich history in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[5] Their rigid structures can also be used to constrain the conformation of molecules, which is a valuable strategy in drug design to enhance binding affinity and selectivity for biological targets.[2] This guide will explore the chemical space of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, providing a detailed examination of its anticipated properties and potential.

Physicochemical and Spectroscopic Profile

Core Chemical Properties

The fundamental properties of the target molecule are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1052650-70-0 | Generic Supplier Data |

| Molecular Formula | C₁₈H₁₈O₂ | Generic Supplier Data |

| Molecular Weight | 266.33 g/mol | Generic Supplier Data |

| Appearance | Predicted to be a white to off-white solid or a viscous oil | Inferred from Biphenyl Derivatives[6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | Inferred from Biphenyl[7] |

Predicted Spectroscopic Data

The structural elucidation of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate would rely on standard spectroscopic techniques. The expected spectral characteristics are outlined below.

The proton NMR spectrum is expected to be complex, showing signals for the ethyl group, the cyclopropane ring protons, and the aromatic protons of the biphenyl moiety. The diastereotopic protons of the cyclopropane ring would likely appear as a complex multiplet.

The carbon NMR spectrum will be instrumental in confirming the presence of all carbon atoms in the molecule. Key expected shifts include the carbonyl carbon of the ester, the carbons of the ethyl group, the strained cyclopropane carbons, and the aromatic carbons of the biphenyl system. Studies on similar ethyl cis-2-substituted cyclopropane carboxylates indicate that the stereochemistry can influence the chemical shifts of the ring carbons.[1]

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹), C-O stretching, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.[8]

Mass spectrometry would show the molecular ion peak (M⁺) at m/z 266.33, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the cyclopropane ring.

Synthesis and Mechanistic Insights

A plausible and commonly employed method for the synthesis of 2-arylcyclopropane-1-carboxylates involves the cyclopropanation of a corresponding styrene derivative with an ethyl diazoacetate in the presence of a suitable catalyst.[7][9]

Proposed Synthetic Pathway

The synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate can be envisioned to proceed via the reaction of 4-vinylbiphenyl with ethyl diazoacetate.

Sources

- 1. sci-hub.st [sci-hub.st]

- 2. Ethyl 2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 316914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. Biphenyl - Wikipedia [en.wikipedia.org]

- 8. Ethyl cyclopropanecarboxylate (4606-07-9) IR Spectrum [chemicalbook.com]

- 9. cyberleninka.ru [cyberleninka.ru]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

Introduction: The Significance of the Cyclopropane Motif in Modern Chemistry

The cyclopropane ring, a strained three-membered carbocycle, is a recurring structural motif in numerous natural products and synthetic molecules of significant biological importance.[1] Its inherent ring strain and unique electronic properties impart a rigid conformation that can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects.[1][2] The incorporation of a cyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity.[2] This makes cyclopropane derivatives highly valuable in medicinal chemistry for the development of novel therapeutics, including antimicrobial, antiviral, and antitumor agents.[3][4][5]

This technical guide provides a comprehensive analysis of the molecular structure of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate , a compound that combines the structurally significant cyclopropane core with a biphenyl moiety. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established principles of organic chemistry and spectroscopic data from closely related analogs to provide a detailed and predictive overview of its structure, stereochemistry, and characterization.

Molecular Structure and Stereoisomerism

The fundamental structure of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate comprises a cyclopropane ring substituted with a 4-phenylphenyl (or biphenyl) group at the C2 position and an ethyl carboxylate group at the C1 position.

Core Components

-

Cyclopropane Ring: A three-carbon aliphatic ring. The high degree of ring strain results in bent C-C bonds and p-character in the C-H bonds, influencing its reactivity and spectroscopic properties.

-

4-Phenylphenyl (Biphenyl) Group: A bulky, aromatic substituent that significantly influences the steric and electronic properties of the molecule. The biphenyl group itself has characteristic spectroscopic signatures.[6][7][8][9][10]

-

Ethyl Carboxylate Group: An ester functional group that provides a site for hydrogen bonding and potential metabolic cleavage.

Stereochemistry: The Importance of Isomerism

The presence of two substituted chiral centers on the cyclopropane ring (C1 and C2) gives rise to stereoisomerism.

-

Cis/Trans Isomerism: The relative orientation of the 4-phenylphenyl and ethyl carboxylate groups on the cyclopropane ring defines the diastereomers:

-

cis-isomer: The substituents are on the same face of the ring.

-

trans-isomer: The substituents are on opposite faces of the ring.

-

-

Enantiomers: Each diastereomer (cis and trans) is chiral and exists as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis).

The stereochemistry of the molecule is critical as it will dictate its three-dimensional shape and, consequently, its interaction with biological targets.

Caption: Diastereomers of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.

Synthesis and Mechanistic Considerations

The synthesis of 2-arylcyclopropane-1-carboxylates is well-documented, with transition metal-catalyzed cyclopropanation of styrenes being a common and effective method.[11][12][13]

Proposed Synthetic Route: Rhodium-Catalyzed Cyclopropanation

A plausible and efficient synthesis of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate involves the reaction of 4-phenylstyrene with ethyl diazoacetate (EDA) in the presence of a rhodium catalyst, such as rhodium(II) acetate.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

-

Reaction Setup: To a solution of 4-phenylstyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the rhodium(II) acetate catalyst (typically 0.1-1 mol%).

-

Addition of Ethyl Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with care.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the cis and trans isomers.

Mechanistic Insights and Stereoselectivity

The reaction proceeds via the formation of a rhodium carbene intermediate from the reaction of the rhodium catalyst with ethyl diazoacetate. This carbene then adds across the double bond of 4-phenylstyrene. The stereochemical outcome (the ratio of cis to trans isomers) is influenced by several factors, including the catalyst, solvent, and the steric bulk of the substituents. Generally, for the cyclopropanation of styrenes, the trans isomer is the major product due to steric hindrance in the transition state leading to the cis isomer.[14]

Predicted Spectroscopic Characterization

Without experimental data, we can predict the key spectroscopic features of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate based on the known spectral properties of its constituent parts and analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be the most informative for distinguishing between the cis and trans isomers, primarily through the coupling constants of the cyclopropyl protons.[15][16][17][18][19][20]

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| Biphenyl Protons | 7.20 - 7.80 | m | - | A complex multiplet corresponding to the 9 aromatic protons. |

| -OCH₂CH₃ | 4.00 - 4.20 | q | J = 7.1 | Ethyl ester methylene protons. |

| Cyclopropyl Protons (CH-Ar, CH-COOEt) | 1.80 - 2.80 | m | See below | The chemical shifts and coupling constants are highly dependent on the stereochemistry. |

| Cyclopropyl Proton (CH₂) | 1.20 - 1.70 | m | See below | The methylene protons of the cyclopropane ring. |

| -OCH₂CH₃ | 1.10 - 1.30 | t | J = 7.1 | Ethyl ester methyl protons. |

Distinguishing Cis and Trans Isomers via Coupling Constants:

-

trans-isomer: The vicinal coupling constant between the two methine protons (CH-Ar and CH-COOEt) is typically smaller, in the range of 4-7 Hz .

-

cis-isomer: The vicinal coupling constant between the two methine protons is larger, typically in the range of 7-10 Hz .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the biphenyl group, the ethyl ester, and the cyclopropane ring.

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 170 - 175 |

| Aromatic Carbons (Biphenyl) | 125 - 145 |

| -OCH₂CH₃ | ~60 |

| Cyclopropyl Carbons | 15 - 35 |

| -OCH₂CH₃ | ~14 |

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit characteristic fragmentation patterns of ethyl esters and biphenyl compounds.[21][22][23][24][25]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₈H₁₈O₂ = 266.33 g/mol ).

-

Loss of Ethoxy Radical (•OCH₂CH₃): A prominent peak at M-45.

-

Loss of Ethyl Radical (•CH₂CH₃): A peak at M-29.

-

Loss of CO₂Et: A peak corresponding to the loss of the ethyl carboxylate group.

-

Tropylium Ion (C₇H₇⁺): A peak at m/z = 91, characteristic of compounds containing a benzyl moiety.

-

Biphenyl Cation: A peak at m/z = 154.

Potential Applications in Drug Discovery

The unique structural features of ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate make it an interesting candidate for applications in drug discovery.

-

Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which could lead to an improved pharmacokinetic profile for a drug candidate containing this moiety.[2]

-

Conformational Rigidity: The rigid cyclopropane ring can lock the biphenyl group into a specific orientation, which can be advantageous for optimizing binding to a biological target.[1]

-

Bioisosteric Replacement: The cyclopropane ring can act as a bioisostere for a double bond or other small rings, allowing for the fine-tuning of a molecule's properties.[4]

Conclusion

References

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (Link not available)

- Hutton, H. M., & Schaefer, T. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing.

- BenchChem. (2025).

- BenchChem. (2025).

- Lebel, H., & Marcoux, J.-F. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.

- TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?

- Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities.

- Lee, H. M., Bianchini, C., Jia, G., & Barbaro, P. (1999). Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Organometallics, 18(10), 1961–1967.

- Li, Y., et al. (2024).

- Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10636–10643.

- Identification of Aromatic F

- Trivedi, M., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Environmental & Analytical Toxicology, 5(6).

- Salaun, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

- Farkas, Ö., et al. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2.

- Simonneaux, G., & Galardon, E. (2000). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes.

- Lee, H. M., et al. (1999). Styrene cyclopropanation and ethyl diazoacetate dimerization catalyzed by ruthenium complexes containing chiral tridentate phosphine ligands. HKUST Research Portal.

- Chemistry LibreTexts. (2023).

- Hein, J. E., & Fokin, V. V. (2010).

- Lebel, H., & Marcoux, J.-F. (n.d.).

- Wallentin, C.-J., & Nguyen, J. D. (2017).

- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.

- Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. PubMed.

- Wallentin, C.-J., & Nguyen, J. D. (2017). A Stereoconvergent Cyclopropanation Reaction of Styrenes.

- Abraham, R. J., Leonard, P., & Tormena, C. F. (2025). 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton.

- Hutton, H. M., & Schaefer, T. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing.

- Yang, X., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PMC - PubMed Central.

- Rzepa, H. S. (2014). Cyclopropanation: the mechanism of the Simmons–Smith reaction.

- Bonchio, M., & Licini, G. (2009). Metal‐Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. Semantic Scholar.

- Wikipedia. (n.d.). Simmons–Smith reaction.

- Singh, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH.

- Puglia, C., et al. (n.d.). The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. ArTS.

- Patel, D. R., & Patel, K. D. (2023). Study on novel biphenyl chalcone scaffolds: A dual spectroscopic approach for efficient sensing of hydrazine with low concentration. European Journal of Chemistry, 10(2), 160–169.

- OrgoSolver. (n.d.).

- Puglia, C., et al. (2015). The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. OSTI.GOV.

- The structures of biphenyl derivatives and their photosensitizing... (n.d.).

- ChemScene. (n.d.).

- Pelloni, S., & Lazzeretti, P. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- Coyle, J. J. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]

- 7. arts.units.it [arts.units.it]

- 8. Study on novel biphenyl chalcone scaffolds: A dual spectroscopic approach for efficient sensing of hydrazine with low concentration | European Journal of Chemistry [eurjchem.com]

- 9. The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 14. sas.rochester.edu [sas.rochester.edu]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. benchchem.com [benchchem.com]

- 22. tutorchase.com [tutorchase.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tdx.cat [tdx.cat]

- 25. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a valuable carbocyclic compound. The guide is designed for researchers and professionals in organic synthesis and drug development, offering a detailed examination of the prevalent synthetic strategies, mechanistic insights, and practical experimental protocols. The core of this document focuses on the cyclopropanation of 4-vinylbiphenyl, with a primary emphasis on the robust and widely applicable rhodium(II)-catalyzed decomposition of ethyl diazoacetate. An alternative approach via the Simmons-Smith reaction is also discussed, providing a comparative perspective. This guide aims to equip the reader with the necessary knowledge to not only replicate the synthesis but also to understand the underlying principles that govern the reaction's efficiency and stereoselectivity.

Introduction and Strategic Overview

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, also known as ethyl 2-(4-biphenylyl)cyclopropanecarboxylate, is a molecule of interest in medicinal chemistry and materials science due to the presence of the rigid cyclopropane ring and the biphenyl moiety. The synthesis of this and similar cyclopropane derivatives is a cornerstone of modern organic chemistry, with applications in the construction of complex molecular architectures.

The primary retrosynthetic disconnection for this target molecule logically points to 4-vinylbiphenyl as the alkene precursor and a C1 synthon for the cyclopropane ring. This guide will focus on two principal methods for achieving this transformation:

-

Rhodium(II)-Catalyzed Cyclopropanation: This method involves the reaction of an alkene with a diazo compound, typically ethyl diazoacetate (EDA), in the presence of a rhodium(II) catalyst. It is a highly versatile and well-studied reaction, offering good control over stereoselectivity.

-

Simmons-Smith Reaction: A classic method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. This reaction is known for its stereospecificity.

This guide will provide a detailed exposition of the rhodium-catalyzed pathway, including a comprehensive experimental protocol, followed by a discussion of the Simmons-Smith reaction as a viable alternative.

Rhodium(II)-Catalyzed Synthesis Pathway

The rhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful tool for the formation of cyclopropane rings. The reaction proceeds through the formation of a rhodium carbene intermediate, which then reacts with the alkene in a concerted fashion.

Mechanistic Insights

The catalytic cycle of the rhodium(II)-catalyzed cyclopropanation can be summarized as follows:

-

Catalyst Activation: The dimeric rhodium(II) carboxylate catalyst, such as rhodium(II) acetate, reacts with ethyl diazoacetate to form a rhodium-carbene complex, with the concomitant loss of dinitrogen gas.

-

Carbene Transfer: The electrophilic carbene intermediate is then transferred to the nucleophilic double bond of the alkene (4-vinylbiphenyl). This step is generally considered to be concerted, leading to the formation of the cyclopropane ring.

-

Catalyst Regeneration: Upon formation of the cyclopropane, the rhodium(II) catalyst is regenerated and can enter another catalytic cycle.

The stereochemistry of the final product is determined during the carbene transfer step and can be influenced by the nature of the rhodium catalyst's ligands and the substituents on the alkene.

Reaction Mechanism: Rhodium-Catalyzed Cyclopropanation

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

Experimental Protocol: A Representative Procedure

The following protocol is a detailed, representative procedure for the synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate based on established methods for the cyclopropanation of styrenes with ethyl diazoacetate.[1][2]

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Vinylbiphenyl | 2350-89-2 | 180.25 | 1.80 g | 10.0 |

| Rhodium(II) acetate dimer | 15956-28-2 | 442.13 | 22.1 mg | 0.05 |

| Ethyl diazoacetate (EDA) | 623-73-4 | 114.10 | 1.37 g | 12.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - |

| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

| Silica gel (for column chromatography) | 7631-86-9 | 60.08 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 4-vinylbiphenyl (1.80 g, 10.0 mmol) and rhodium(II) acetate dimer (22.1 mg, 0.05 mmol, 0.5 mol%).

-

Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask and stir the mixture until all solids are dissolved.

-

Addition of Ethyl Diazoacetate: In a separate flask, prepare a solution of ethyl diazoacetate (1.37 g, 12.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions, such as the dimerization of EDA. The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 4-vinylbiphenyl spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Reaction Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 12-16 hours, or until TLC analysis indicates the complete consumption of the starting alkene.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the bulk of the dichloromethane.

-

Dissolve the residue in diethyl ether (50 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any acidic impurities, followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The product is expected to be a mixture of cis and trans diastereomers.

-

Characterization: The purified product, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity. The ratio of diastereomers can be determined by ¹H NMR analysis of the crude or purified product.

Experimental Workflow: Rhodium-Catalyzed Synthesis

Caption: Step-by-step workflow for the synthesis.

Simmons-Smith Reaction: An Alternative Pathway

The Simmons-Smith reaction provides a classic and reliable alternative for the cyclopropanation of alkenes.[3][4] This reaction involves an organozinc carbenoid, which is typically generated in situ from diiodomethane and a zinc-copper couple. A popular modification, known as the Furukawa modification, utilizes diethylzinc, which often gives more reproducible results.

Mechanistic Considerations

The Simmons-Smith reaction is a cheletropic reaction that proceeds through a concerted "butterfly" transition state.[5] The key steps are:

-

Carbenoid Formation: Diiodomethane reacts with the zinc-copper couple to form the active carbenoid species, iodomethylzinc iodide (ICH₂ZnI).

-

Cyclopropanation: The carbenoid then reacts with the alkene (4-vinylbiphenyl) in a concerted, stereospecific manner to form the cyclopropane ring. The stereochemistry of the alkene is retained in the product.

Comparative Analysis

| Feature | Rhodium-Catalyzed Reaction | Simmons-Smith Reaction |

| Carbene Source | Ethyl diazoacetate (potentially explosive) | Diiodomethane (toxic, high density) |

| Catalyst/Reagent | Rhodium(II) salts (expensive) | Zinc-Copper couple or Diethylzinc (pyrophoric) |

| Stereoselectivity | Can be tuned with chiral ligands | Stereospecific (depends on alkene geometry) |

| Substrate Scope | Broad, including electron-deficient alkenes | Generally good for unfunctionalized alkenes |

| Side Reactions | Dimerization of diazo compound | Potential for side reactions with acidic byproducts |

Safety and Handling Precautions

-

Ethyl Diazoacetate: EDA is a potentially explosive and toxic compound. It should be handled with care in a well-ventilated fume hood, and distillation should be avoided. It is recommended to use it as a solution.

-

Diiodomethane: This reagent is toxic and has a high density. It should be handled in a fume hood with appropriate personal protective equipment.

-

Diethylzinc: This reagent is pyrophoric and will ignite upon contact with air. It must be handled under an inert atmosphere using proper syringe techniques.

-

Dichloromethane: A suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate can be effectively achieved through the cyclopropanation of 4-vinylbiphenyl. The rhodium(II)-catalyzed decomposition of ethyl diazoacetate represents a versatile and high-yielding approach, offering opportunities for stereocontrol through catalyst design. The Simmons-Smith reaction provides a valuable, stereospecific alternative, particularly when the handling of diazo compounds is a concern. The choice of method will depend on the specific requirements of the synthesis, including scale, desired stereochemistry, and available resources. This guide provides the foundational knowledge and a practical framework for the successful synthesis and purification of this important cyclopropane derivative.

References

-

Cheeseman, M., Feuillet, F. J. P., Johnson, A. L., & Bull, S. D. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (18), 2372–2374. [Link]

-

Organic Syntheses. (2011). 2-methylenecyclopropanecarboxylic acid. Organic Syntheses, 88, 169. [Link]

-

Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]

-

Hu, W., & Doyle, M. P. (2002). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 1, 1-6. [Link]

-

Hu, W., & Doyle, M. P. (2002). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

Zhang, X. P., & Doyle, M. P. (2010). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). p-Vinylbiphenyl. Retrieved from [Link]

-

Chem-Impex. (n.d.). Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate. Retrieved from [Link]

-

NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-phenylcyclopropane-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Rhodium(II)‐Catalyzed Cyclopropanation. Retrieved from [Link]

-

Kyoto University Research Information Repository. (1970). Studies on the Simmons-Smith Reaction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

-

American Chemical Society. (2020). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry, 63(23), 14692-14713. [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

ResearchGate. (2016). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved from [Link]

-

SciSpace. (2007). Synthesis of cyclopropanes via organoiron methodology: preparation of rac-dysibetaine CPa. Journal of Organic Chemistry, 72(25), 9802-9803. [Link]

- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

-

PubMed. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544-1547. [Link]

-

PubMed Central. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Catalysis, 11(15), 9636-9642. [Link]

Sources

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 865538-96-1|(S)-3-Benzyldihydrofuran-2,5-dione|BLD Pharm [bldpharm.com]

- 5. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to Ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Cyclopropyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the myriad of structural motifs employed, the cyclopropane ring has emerged as a uniquely powerful tool. Its rigid, three-membered carbocyclic framework imparts a range of desirable attributes to a parent molecule, including conformational constraint, metabolic stability, and improved potency.[1] This guide provides a comprehensive technical overview of a specific and promising cyclopropane-containing compound: Ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate.

This molecule integrates the pharmacologically significant biphenyl scaffold with a cyclopropane-carboxylate unit. Biphenyl derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The strategic inclusion of the cyclopropyl group can be hypothesized to refine these activities by locking the biphenyl group in a specific spatial orientation, potentially enhancing its interaction with biological targets, and by providing a metabolically robust linker. This guide will delve into the nomenclature, physicochemical properties, stereochemical considerations, synthesis, and spectroscopic characterization of this compound. Furthermore, it will explore its potential applications in drug development, with a particular focus on its role as a potential inhibitor of leukotriene C4 synthase.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate . The structure consists of a cyclopropane ring substituted at the 2-position with a 4-biphenyl group and at the 1-position with an ethyl carboxylate group.

Molecular Structure:

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol

The following is a representative, detailed protocol for the synthesis of ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate, adapted from general procedures for rhodium-catalyzed cyclopropanations. [2] Materials:

-

4-Vinylbiphenyl

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add 4-vinylbiphenyl (1.0 eq) and rhodium(II) acetate dimer (0.01 eq). Dissolve the solids in anhydrous DCM.

-

Addition of Diazoacetate: Add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM to the dropping funnel.

-

Reaction: Add the ethyl diazoacetate solution dropwise to the stirred solution of 4-vinylbiphenyl and catalyst at room temperature over a period of 2-3 hours. The addition rate should be controlled to maintain a steady evolution of nitrogen gas.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-vinylbiphenyl is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent. The trans and cis isomers may be separable by careful chromatography.

-

Characterization: Combine the fractions containing the desired product, evaporate the solvent, and dry the product under vacuum. Characterize the product by NMR, IR, and mass spectrometry.

Causality behind Experimental Choices:

-

Rhodium Catalyst: Rhodium(II) acetate dimer is a highly effective catalyst for the decomposition of diazo compounds and the subsequent stereoselective formation of cyclopropanes.

-

Slow Addition: The slow, dropwise addition of ethyl diazoacetate is crucial to keep its concentration low in the reaction mixture, which minimizes the formation of side products from the dimerization of the diazo compound.

-

Anhydrous Conditions: The use of anhydrous solvent is important to prevent the hydrolysis of the catalyst and the diazoacetate.

Spectroscopic Characterization

Due to the limited availability of published spectra for this specific molecule, the following data is predicted based on the analysis of its structural fragments (biphenyl, ethyl ester, and a 1,2-disubstituted cyclopropane ring) and comparison with closely related, characterized compounds. [3][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl group, the protons of the cyclopropane ring, and the ethyl ester moiety. The coupling constants between the cyclopropane protons will be critical for determining the cis/trans stereochemistry.

-

Biphenyl Protons: A complex multiplet in the range of δ 7.2-7.8 ppm.

-

Ethyl Group: A quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).

-

Cyclopropane Protons: A set of multiplets in the range of δ 1.3-2.6 ppm. The coupling constants for trans isomers are typically smaller (4-6 Hz) than for cis isomers (7-10 Hz).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Biphenyl Carbons: Signals in the aromatic region (δ 125-145 ppm).

-

Carbonyl Carbon: A signal around δ 170-175 ppm.

-

Ethyl Group Carbons: Signals around δ 60 ppm (CH₂) and δ 14 ppm (CH₃).

-

Cyclopropane Carbons: Signals in the upfield region (δ 15-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹.

-

C-O Stretch (Ester): A band in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the region of 1400-1600 cm⁻¹.

-

Aromatic C-H Stretch: A band above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show a molecular ion peak [M]⁺ at m/z = 266. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the cyclopropane ring.

Applications in Drug Development: A Potential Leukotriene C4 Synthase Inhibitor

The structural features of ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate make it a compelling candidate for investigation as a therapeutic agent, particularly in the context of inflammatory diseases. There is substantial evidence in the patent literature for the development of cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 (LTC4) synthase. [5]

The Role of Leukotriene C4 Synthase in Inflammation

LTC4 synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators. [6]These molecules are implicated in the pathophysiology of several inflammatory conditions, most notably asthma, where they cause bronchoconstriction, mucus secretion, and eosinophil recruitment. [2]Therefore, inhibiting LTC4 synthase presents a promising therapeutic strategy for controlling the inflammatory cascade in such diseases.

Leukotriene Biosynthesis Pathway:

Caption: Simplified leukotriene biosynthesis pathway showing the role of LTC4 synthase.

Rationale for Inhibition

The design of ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate as a potential LTC4 synthase inhibitor is based on sound medicinal chemistry principles:

-

Structural Mimicry: The cyclopropane carboxylic acid moiety can act as a bioisostere for a portion of the natural substrate or product, allowing it to bind to the active site of the enzyme.

-

Lipophilic Moieties: The biphenyl group provides a significant lipophilic character, which can facilitate binding to hydrophobic pockets within the enzyme's active site.

-

Metabolic Stability: As previously discussed, the cyclopropane ring is generally resistant to metabolic degradation, which could lead to an improved pharmacokinetic profile compared to more flexible analogues. [1] Further research, including in vitro enzyme inhibition assays and in vivo studies in animal models of inflammation, would be necessary to validate the therapeutic potential of this compound.

Conclusion and Future Directions

Ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis, while requiring careful control, utilizes established chemical transformations. The key to unlocking its full potential lies in the stereoselective synthesis and separation of its isomers, as biological activity is likely to be highly dependent on the three-dimensional arrangement of its constituent parts.

The strong rationale for its potential as a leukotriene C4 synthase inhibitor warrants further investigation. Future work should focus on developing scalable, stereoselective synthetic routes, comprehensive biological evaluation of the individual stereoisomers, and detailed pharmacokinetic and pharmacodynamic studies. The insights gained from such studies could pave the way for the development of a new class of anti-inflammatory agents.

References

-

Munck Af Rosenschöld, M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769–7787. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

PubChem. (n.d.). Ethyl 2-phenylcyclopropane-1-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

- Patents Google. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Lam, B. K. (2003). Leukotriene C(4) Synthase. Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 111-116. [Link]

Sources

- 1. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene C(4) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropane Moiety in Modern Chemistry

The cyclopropane ring, a fundamental three-membered carbocycle, has garnered significant attention in the fields of medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties impart conformational rigidity and specific spatial arrangements to molecules, making it a valuable scaffold in the design of novel therapeutics and functional materials. Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a derivative possessing a biphenyl substituent, represents a class of compounds with potential applications stemming from the combined characteristics of the cyclopropane core and the extended aromatic system. The biphenyl group can engage in π-π stacking interactions, while the cyclopropane ring acts as a rigid linker, influencing the overall molecular topology.

This technical guide provides a comprehensive overview of the physical properties of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. While specific experimental data for this compound is not widely available in public literature, this guide will focus on the methodologies for determining its key physical characteristics, grounded in established principles of organic chemistry. We will explore its structural features, predicted properties, and the detailed experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Molecular Structure and Inherent Properties

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (CAS Number: 1052650-70-0) is a solid at room temperature, a fact that dictates the primary methods for its physical characterization. Its molecular structure, molecular weight, and other key identifiers are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Ethyl 2-{[1,1'-biphenyl]-4-yl}cyclopropane-1-carboxylate | Sigma-Aldrich |

| CAS Number | 1052650-70-0 | Sigma-Aldrich |

| Molecular Formula | C₁₈H₁₈O₂ | Sigma-Aldrich |

| Molecular Weight | 266.34 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

The presence of the biphenyl group, a bulky and non-polar moiety, alongside the polar ester functional group, suggests a molecule with limited aqueous solubility but good solubility in common organic solvents. The solid state at ambient temperature indicates a relatively high melting point, a consequence of efficient crystal packing and intermolecular forces.

Experimental Determination of Physical Properties

A thorough understanding of a compound's physical properties is paramount for its application in research and development, influencing aspects from reaction conditions to formulation. The following sections detail the standard experimental procedures for characterizing a solid organic compound like Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.

Melting Point Determination: A Critical Indicator of Purity

The melting point is a fundamental physical property that provides a sharp indication of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting range.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the sample.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

Determining the solubility of a compound in various solvents is crucial for its purification, reaction setup, and formulation. A systematic approach is employed to classify the compound's solubility.

Experimental Protocol: Systematic Solubility Testing

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 0.5 mL) is added to each test tube. The solvents should range in polarity, including water, diethyl ether, ethanol, acetone, dichloromethane, and toluene.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as "soluble." If not, it is "insoluble."

-

Classification: Based on the results, a solubility profile is established. For a compound like Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, poor solubility in water and good solubility in less polar organic solvents is expected.

Diagram of the Solubility Testing Logic

Caption: Logic for a single solvent solubility test.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and functional groups present in a molecule. For Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, NMR, IR, and Mass Spectrometry are key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl group, the protons of the cyclopropane ring, and the ethyl ester group. The cyclopropane protons will likely appear as a complex multiplet in the upfield region, characteristic of this strained ring system.

-

¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbonyl carbon of the ester will have a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks will include C-H stretches from the aromatic and aliphatic portions of the molecule, and C-O stretches from the ester.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern can offer further structural information, with characteristic losses of the ethoxy group and fragmentation of the cyclopropane ring and biphenyl system.

Conclusion

While specific, publicly available experimental data on the physical properties of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is limited, this guide provides a robust framework for its characterization. Its solid nature at room temperature points towards a significant melting point, a key parameter to be determined experimentally. The methodologies outlined for melting point determination, solubility profiling, and spectroscopic analysis are standard, reliable procedures in organic chemistry. By following these protocols, researchers can confidently determine the physical properties of this and similar compounds, enabling their effective use in further research and development endeavors.

References

"Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate" solubility data

An In-depth Technical Guide to the Solubility of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. Poor solubility can severely limit a compound's bioavailability, leading to suboptimal therapeutic efficacy and, in many cases, the termination of an otherwise promising development program. This guide focuses on Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a molecule of interest within medicinal chemistry, and provides a comprehensive overview of its predicted solubility characteristics and a robust experimental framework for its quantitative determination.

While specific, publicly available quantitative solubility data for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is limited, this guide will leverage fundamental chemical principles and data from analogous structures to provide valuable insights for researchers. By understanding the factors that govern its solubility, scientists can make informed decisions in formulation development, screening assays, and preclinical studies.

Physicochemical Properties and Predicted Solubility Profile

The structure of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, with its biphenyl group and cyclopropane ring, suggests a largely non-polar character. The ester functional group introduces a degree of polarity, but the molecule is dominated by its hydrocarbon framework. This structural assessment is pivotal in predicting its solubility behavior across a range of common laboratory solvents, guided by the principle of "like dissolves like."

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₉H₁₈O₂ | Based on chemical structure |

| Molecular Weight | 294.35 g/mol | Calculated from the molecular formula |

| Polarity | Predominantly non-polar | The large biphenyl and cyclopropane components are non-polar. The ethyl ester group provides a localized region of polarity. |

| Hydrogen Bond Donor | 0 | No hydrogen atoms are attached to highly electronegative atoms like oxygen or nitrogen. |

| Hydrogen Bond Acceptor | 2 | The two oxygen atoms of the ester group can act as hydrogen bond acceptors. |

| Predicted LogP | > 3 | The high proportion of carbon and hydrogen relative to oxygen suggests a high octanol-water partition coefficient, indicating hydrophobicity. |

Predicted Qualitative Solubility in Common Solvents:

The following table provides a predicted qualitative solubility profile for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. These predictions are based on its anticipated non-polar nature.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Water | Polar Protic | Low | The molecule's large non-polar surface area and lack of hydrogen bond donors will limit its interaction with the highly polar, hydrogen-bonding network of water. |

| Methanol | Polar Protic | Medium | The alkyl chain of methanol has some non-polar character, which can interact with the solute, while the hydroxyl group can interact with the ester. |

| Ethanol | Polar Protic | Medium to High | Similar to methanol, but with a longer alkyl chain, increasing its affinity for the non-polar regions of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. |

| Dichloromethane (DCM) | Non-polar | High | As a non-polar solvent, DCM is expected to effectively solvate the predominantly non-polar solute. |

| Hexanes | Non-polar | High | The non-polar nature of hexanes aligns well with the hydrophobic character of the biphenyl and cyclopropane moieties. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality and alkyl chain of ethyl acetate make it a good solvent for compounds with similar characteristics. |

Experimental Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] The following is a detailed, generalized protocol that can be adapted for the quantitative analysis of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate in various solvents.

Objective: To determine the equilibrium solubility of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate in a selected solvent at a specified temperature.

Materials:

-

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (solid)

-

Selected solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[2]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Diagram:

Sources

A Technical Guide to the Stability Assessment of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

Foreword: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of a molecule is a cornerstone of its potential as a therapeutic agent. An unstable compound can lead to loss of potency, the formation of toxic degradants, and unpredictable clinical outcomes. This guide provides a comprehensive framework for evaluating the chemical stability of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a molecule of interest due to its unique structural motifs: a biphenyl group, an ethyl ester, and a cyclopropane ring. Our approach is grounded in first principles, regulatory expectations, and field-proven methodologies, designed to equip researchers and drug development professionals with the tools to conduct a robust and insightful stability program.

Molecular Profile and Inherent Stability Considerations

A proactive stability assessment begins with a structural analysis to identify potential liabilities. The structure of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate presents three key areas of interest for degradation.

-

Ethyl Ester Linkage: Ester groups are susceptible to hydrolysis under both acidic and basic conditions, cleaving to form the corresponding carboxylic acid and ethanol.

-

Cyclopropane Ring: While often considered stable, this strained three-membered ring can be susceptible to ring-opening reactions under certain energetic conditions. However, studies have shown that cyclopropanecarboxylic acid esters exhibit a significant increase in hydrolytic stability compared to their acyclic or larger-ring counterparts.[1][2][3][4] This enhanced stability is attributed to hyperconjugative stabilization from the cyclopropyl group, which has electronic properties similar to a carbon-carbon double bond.[2][4]

-

Biphenyl Moiety: The aromatic biphenyl system is a chromophore, making it a potential site for photolytic degradation. It can also be susceptible to oxidative attack, potentially leading to hydroxylated species or ring cleavage under aggressive conditions.[5][6][7]

This initial assessment dictates the design of our forced degradation studies, ensuring that we challenge the molecule at its most vulnerable points.

The Stability Study Workflow: A Systematic Approach

A successful stability program is not a single experiment but a phased, logical progression of studies. The goal is to build a complete picture of the molecule's degradation profile, develop a specific analytical method to monitor it, and use that method to determine its shelf-life under real-world conditions.

Sources

- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]

"Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate" literature review

An In-depth Technical Guide to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, a molecule of significant interest at the intersection of medicinal chemistry and materials science. The document elucidates its structural features, detailed synthetic methodologies, and physicochemical properties. It further explores its current and potential applications, particularly as a versatile building block for novel therapeutics and advanced polymers. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this compound.

Introduction: A Scaffold of Strategic Importance

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, also known as Ethyl 2-(4-biphenylyl)cyclopropanecarboxylate, is a bifunctional organic compound featuring a rigid cyclopropane ring linking a reactive carboxylate group to a pharmacologically significant biphenyl moiety. The unique combination of these structural elements makes it a valuable scaffold in chemical synthesis.

The Significance of the Cyclopropane Moiety